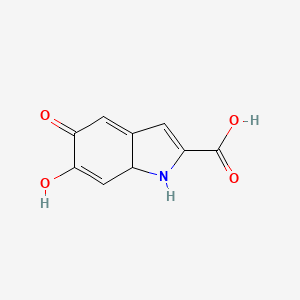
6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its stability at room temperature and its solubility in water, making it a valuable reagent in organic synthesis .
Preparation Methods
The synthesis of 6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid typically involves the functionalization of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . Industrial production methods often employ multicomponent reactions (MCRs) due to their efficiency and sustainability .
Chemical Reactions Analysis
6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include methanesulfonic acid for oxidation and sodium borohydride for reduction.
Scientific Research Applications
6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and natural product analogs.
Biology: Investigated for its role in cell biology and as a potential therapeutic agent.
Medicine: Explored for its antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. It can bind to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis. The indole nucleus allows it to interact with enzymes and proteins, modulating their activity .
Comparison with Similar Compounds
Similar compounds include:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-carbaldehyde: Used as a precursor in the synthesis of biologically active molecules.
Indole-6-carboxylic acid: Known for its applications in medicinal chemistry. 6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties.
Properties
CAS No. |
827629-19-6 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-hydroxy-5-oxo-1,7a-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,5,10,12H,(H,13,14) |
InChI Key |
JTASAEAXRBMWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C=C2C1NC(=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)
![Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]-](/img/structure/B14207668.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)
![1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine](/img/structure/B14207681.png)
![[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene](/img/structure/B14207683.png)
![2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14207684.png)
![3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal](/img/structure/B14207688.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B14207695.png)
![Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane](/img/structure/B14207704.png)

![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)

